Epigriseofulvin

Descripción general

Descripción

Synthesis Analysis

The synthesis of epigriseofulvin involves intricate chemical procedures that enable the creation of this compound in both its enantiomeric forms. In a notable study, racemic epigriseofulvic acid was resolved, and subsequently, (-)- and (+)-epigriseofulvin were synthesized. This process also included the epimerization of these compounds and the separation of the resulting diastereomeric mixtures to afford (-)- and (+)-griseofulvin, respectively (Brossi, Baumann, & Burkhardt, 1962).

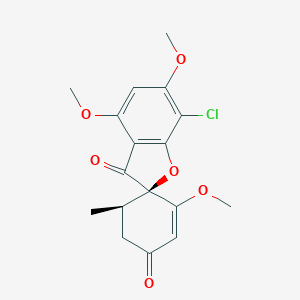

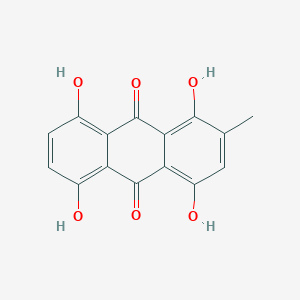

Molecular Structure Analysis

The molecular and crystal structure of (+)-epigriseofulvin was elucidated through X-ray structure analysis. The study revealed that the crystal belongs to a triclinic space group P1, showcasing the detailed unit cell parameters and highlighting the presence of two crystallographically independent (+)-epigriseofulvin molecules along with chloroform molecules within the unit cell. This analysis provides profound insights into the structural nuances of epigriseofulvin (Itai et al., 1985).

Chemical Reactions and Properties

The study of epigriseofulvin's chemical reactions and properties reveals its capability to participate in various chemical processes, including asymmetric cycloadditions. These reactions are essential for synthesizing complex natural products and understanding the chemical behavior of epigriseofulvin under different conditions. For instance, the total synthesis of (-)-5-epi-vibsanin E demonstrated the utility of rhodium-catalyzed cycloaddition reactions involving epigriseofulvin, showcasing its versatility in organic synthesis (Schwartz et al., 2009).

Physical Properties Analysis

Epigriseofulvin exhibits distinctive physical properties, such as crystallization kinetics and molecular mobility, which are critical for its application in various scientific domains. The thermodynamics, molecular mobility, and crystallization kinetics of amorphous griseofulvin have been extensively studied, providing valuable information on its behavior in different states. These studies highlight the factors influencing the rate of crystallization and the mechanisms underlying these processes, contributing to a deeper understanding of epigriseofulvin's physical characteristics (Zhou et al., 2008).

Chemical Properties Analysis

Exploring the chemical properties of epigriseofulvin involves understanding its interactions, reactivity, and stability under various conditions. Research into griseofulvin analogs, including epigriseofulvin, provides insights into the structure-activity relationships, highlighting how modifications to its chemical structure influence its properties and activities. These studies are crucial for tailoring epigriseofulvin for specific scientific applications and understanding its potential as a chemical entity (Ko, Oritani, & Yamashita, 1990).

Aplicaciones Científicas De Investigación

Alterations in mRNA Expression : A study on mice treated with Griseofulvin (a related compound to Epigriseofulvin) showed alterations in mRNA expression of delta-aminolevulinic acid synthase, ferrochelatase, and heme oxygenase-1 in the liver, skin, and peripheral blood cells. This research contributes to understanding the pathogenesis of erythropoietic protoporphyria (Inafuku et al., 1999).

Drug Development : Epigriseofulvin has been identified as a drug developed for treating a rare genetic condition (Drews, 2000).

New Alkaloid Isolation : A new alkaloid, Epigriseofulvin, was isolated from Penicillium dipodomyicola, highlighting potential medical applications (Wang et al., 2015).

Liver Injury Mimicking : Griseofulvin treatment in mice led to significant accumulations of protoporphyrin IX, N-methyl PPIX, bile acids, and glutathione in the liver, mimicking erythropoietic protoporphyria-associated liver injury in humans (Liu et al., 2015).

Chemotherapeutic Activity : A study found that Epigriseofulvin has chemotherapeutic activity in vitro practically identical to that of the natural antibiotic, while its (-)-enantiomer has negligible activity (Brossi et al., 1962).

Structural Elucidation : The structure of (+)-epigriseofulvin was elucidated by X-ray structure analysis, showing no significant conformational differences between the two molecules (Itai et al., 1985).

Direcciones Futuras

Griseofulvin has gained increasing interest for multifunctional applications in the last decades due to its potential to disrupt mitosis and cell division in human cancer cells and arrest hepatitis C virus replication . These findings imply the repurposing potentials of the FDA-approved drug griseofulvin in designing and developing novel therapeutic interventions .

Propiedades

IUPAC Name |

(2R,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUHZTYCFQRHIY-CQLKUDPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C=C([C@@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401114775 | |

| Record name | (1′R,6′R)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401114775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epigriseofulvin | |

CAS RN |

469-49-8 | |

| Record name | (1′R,6′R)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=469-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1′R,6′R)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401114775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

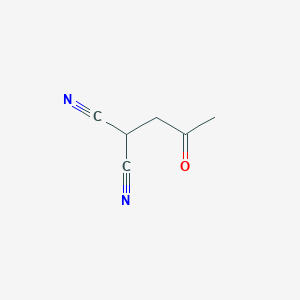

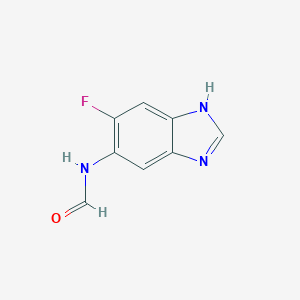

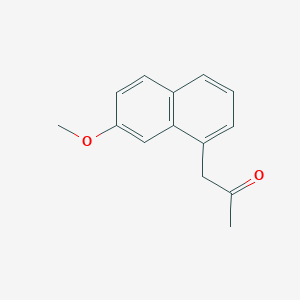

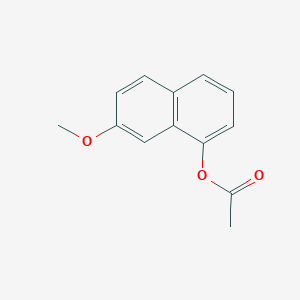

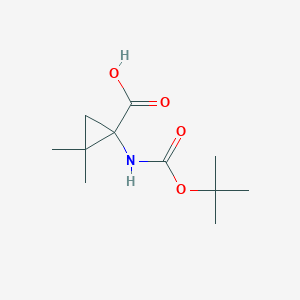

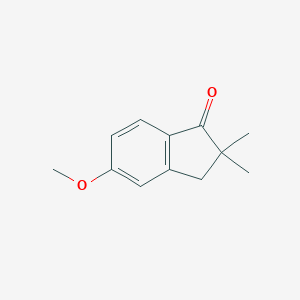

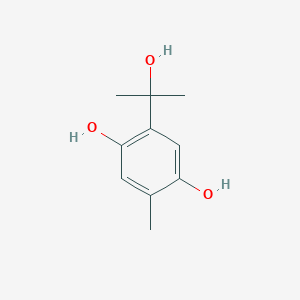

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

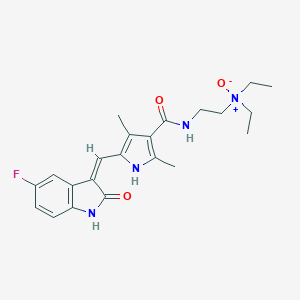

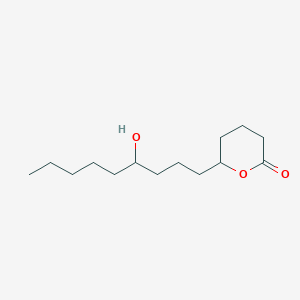

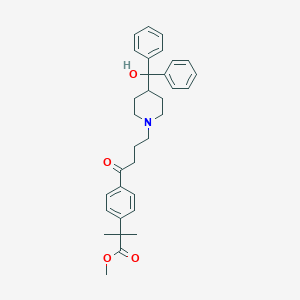

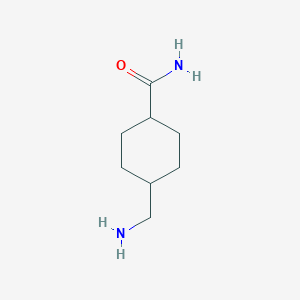

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)

![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)